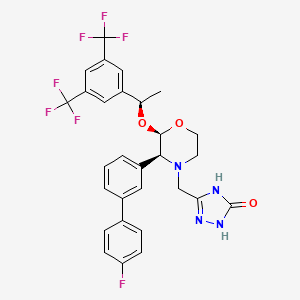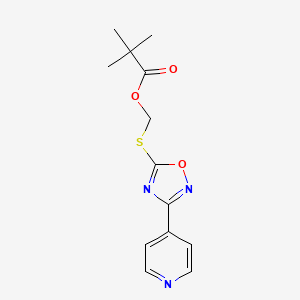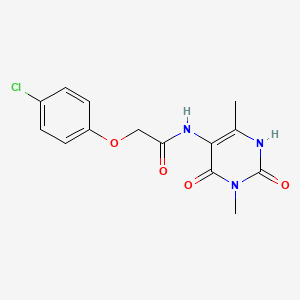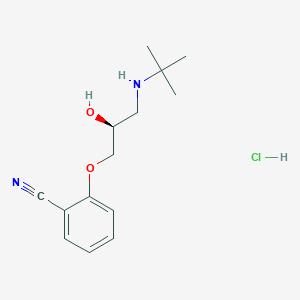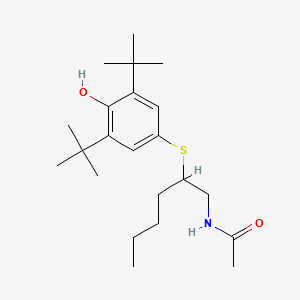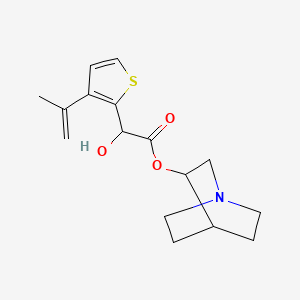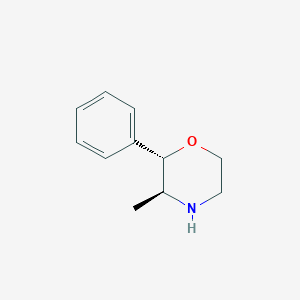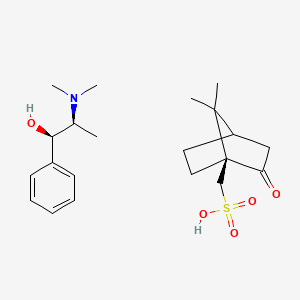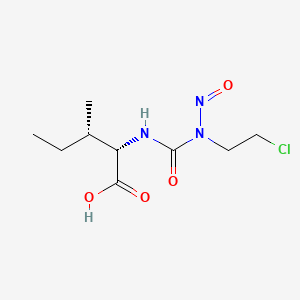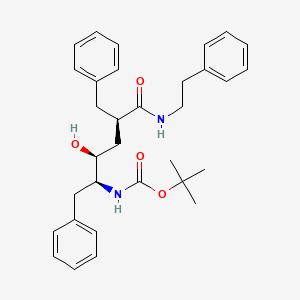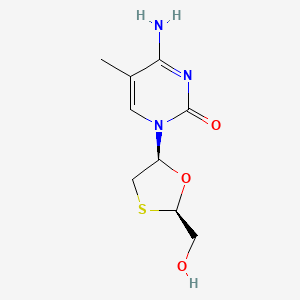![molecular formula C80H94Cl2N11O17+ B12780362 3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[3814223,6214,17219,3418,12123,27129,33141,45010,37046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the intricate ring structures. Common techniques might include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Catalysis: Employing catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Producing the compound in discrete batches.
Continuous Flow Chemistry: Using continuous flow reactors to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The products formed will depend on the specific reactions and conditions used. Detailed analysis would require experimental data.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology
Biochemical Studies: Investigating the compound’s interaction with biological molecules.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring the compound’s potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Environmental Science: Potential use in environmental monitoring and remediation.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound.
Comparación Con Compuestos Similares
Similar Compounds
Compound A: Description and comparison.
Compound B: Description and comparison.
Compound C: Description and comparison.
Uniqueness
The unique structural features and chemical properties that distinguish the compound from others in its class.
Propiedades
Fórmula molecular |
C80H94Cl2N11O17+ |
|---|---|
Peso molecular |
1552.6 g/mol |
Nombre IUPAC |
3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium |
InChI |
InChI=1S/C80H93Cl2N11O17/c1-4-5-6-7-8-9-12-15-28-93(2,3)29-16-26-85-41-52-58(97)40-51-64(72(52)99)50-34-44(19-21-56(50)95)66-77(104)92-70(80(107)91-69(51)76(103)86-27-14-11-10-13-25-83)71(98)45-20-24-60(54(82)35-45)110-63-38-47-37-62(73(63)100)109-59-23-17-42(30-53(59)81)31-55-74(101)88-67(78(105)90-68(47)79(106)89-66)46-32-48(94)39-49(33-46)108-61-36-43(18-22-57(61)96)65(84)75(102)87-55/h17-24,30,32-40,55,65-71,85,98H,4-16,25-29,31,41,83-84H2,1-3H3,(H12-,86,87,88,89,90,91,92,94,95,96,97,99,100,101,102,103,104,105,106,107)/p+1/t55-,65+,66-,67+,68-,69+,70+,71-/m1/s1 |
Clave InChI |
ZSNDSTMDALTXOH-NKAPYBGNSA-O |
SMILES isomérico |
CCCCCCCCCC[N+](C)(C)CCCNCC1=C(C=C2[C@H](NC(=O)[C@@H]3[C@@H](C4=CC(=C(C=C4)OC5=CC6=CC(=C5O)OC7=C(C=C(C[C@@H]8C(=O)N[C@@H](C9=CC(=CC(=C9)OC4=C(C=CC(=C4)[C@@H](C(=O)N8)N)O)O)C(=O)N[C@H]6C(=O)N[C@H](C4=CC(=C(C=C4)O)C2=C1O)C(=O)N3)C=C7)Cl)Cl)O)C(=O)NCCCCCCN)O |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCCNCC1=C(C=C2C(NC(=O)C3C(C4=CC(=C(C=C4)OC5=CC6=CC(=C5O)OC7=C(C=C(CC8C(=O)NC(C9=CC(=CC(=C9)OC4=C(C=CC(=C4)C(C(=O)N8)N)O)O)C(=O)NC6C(=O)NC(C4=CC(=C(C=C4)O)C2=C1O)C(=O)N3)C=C7)Cl)Cl)O)C(=O)NCCCCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


